

Application Notes and Protocols for Mal-PEG4-VCP-NB

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Compound of Interest		
Compound Name:	Mal-PEG4-VCP-NB	
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Introduction

Mal-PEG4-VCP-NB is a versatile, cleavable linker designed for the development of advanced Antibody-Drug Conjugates (ADCs). This heterobifunctional linker incorporates three key functionalities:

- A Maleimide (Mal) group for covalent attachment to thiol groups on antibodies or other targeting proteins.
- A hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and improve pharmacokinetic properties.[1][2]
- A Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB or VCP) dipeptide linker that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[3][4] This enzymatic cleavage triggers the self-immolative release of the conjugated payload inside the target cell.[5][6]
- A Norbornene (NB) moiety, which serves as a bioorthogonal handle. Norbornene undergoes
 a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition with tetrazinemodified molecules, allowing for a secondary, site-specific conjugation step.[7][8][9]



This unique combination of features enables a dual-conjugation strategy, providing flexibility in the design and synthesis of complex ADCs for targeted therapy.

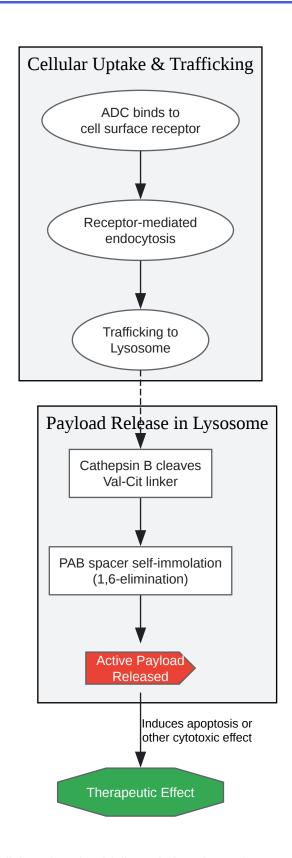
Mechanism of Action

The functionality of the **Mal-PEG4-VCP-NB** linker is based on a sequence of controlled chemical and enzymatic reactions.

- Initial Conjugation (Thiol-Maleimide Ligation): The maleimide group reacts with free sulfhydryl (thiol) groups on a targeting protein, typically an antibody with reduced interchain disulfides or engineered cysteine residues. This reaction, a Michael addition, forms a stable thioether bond.[10] The reaction is highly specific for thiols within a pH range of 6.5-7.5.[1] [10]
- Secondary Conjugation (Bioorthogonal Ligation): The norbornene group on the linker allows
 for the attachment of a second molecule of interest, such as a therapeutic payload, an
 imaging agent, or a second linker-payload complex. This is achieved through a bioorthogonal
 "click" reaction with a tetrazine-functionalized molecule.[8][11] This reaction is extremely fast
 and proceeds under physiological conditions without interfering with biological processes.[7]
 [12]
- Intracellular Payload Release: Once the ADC binds to its target antigen on a cell surface, it is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[3] The acidic environment and the presence of proteases, primarily Cathepsin B, lead to the cleavage of the Val-Cit dipeptide bond.[4][5] This cleavage initiates a 1,6-elimination reaction in the PAB spacer, causing it to self-immolate and release the attached payload in its active form.[3]

A diagram illustrating the intracellular release mechanism is provided below.





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Caption: Mechanism of ADC internalization and payload release.



Experimental Protocols

The following protocols provide a step-by-step guide for the use of **Mal-PEG4-VCP-NB** in the preparation of an antibody conjugate.

Protocol 1: Antibody Reduction and Thiol-Maleimide Conjugation

This protocol describes the initial conjugation of the linker to a monoclonal antibody (mAb).

Materials:

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
- Mal-PEG4-VCP-NB
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Reaction Buffer: Degassed PBS, pH 7.0-7.5, containing 1 mM EDTA
- Quenching solution: N-acetylcysteine or L-cysteine
- Anhydrous Dimethyl sulfoxide (DMSO)
- Desalting columns (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation:
 - Prepare the mAb solution at a concentration of 5-10 mg/mL in degassed PBS.
 - If the mAb has disulfide bonds that need to be reduced to generate free thiols, add a reducing agent. A 10-20 fold molar excess of TCEP is a common starting point.
 - Incubate at 37°C for 30-60 minutes.[13] Note: The amount of reducing agent and incubation time must be optimized to achieve the desired number of free thiols per antibody without compromising its integrity.



- Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
- Linker Preparation:
 - Prepare a 10 mM stock solution of Mal-PEG4-VCP-NB in anhydrous DMSO.
- Conjugation Reaction:
 - Immediately after antibody purification, add the Mal-PEG4-VCP-NB stock solution to the reduced mAb solution. A 5-10 fold molar excess of the linker over the available thiol groups is recommended as a starting point.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
 - Quench any unreacted maleimide groups by adding a 2-fold molar excess of Nacetylcysteine relative to the initial amount of maleimide linker and incubate for 20 minutes.
- Purification and Characterization:
 - Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker and quenching agent.
 - Determine the concentration of the conjugate by measuring absorbance at 280 nm.
 - Calculate the Linker-to-Antibody Ratio (LAR) using methods such as UV-Vis spectroscopy,
 reverse-phase HPLC (RP-HPLC), or mass spectrometry.

The overall workflow for this conjugation process is depicted below.





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Caption: Workflow for antibody-linker conjugation.

Protocol 2: Bioorthogonal Conjugation of Tetrazine-Payload

This protocol outlines the secondary conjugation of a tetrazine-modified payload to the norbornene group of the antibody-linker conjugate.

Materials:

- mAb-(PEG4-VCP-NB) conjugate from Protocol 1
- · Tetrazine-modified payload
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Payload Preparation:
 - Dissolve the tetrazine-modified payload in a suitable solvent (e.g., DMSO) to create a stock solution.
- Bioorthogonal Reaction:
 - Add the tetrazine-payload stock solution to the mAb-(PEG4-VCP-NB) conjugate solution.
 A 1.5 to 3-fold molar excess of the tetrazine-payload relative to the norbornene groups is typically sufficient due to the rapid reaction kinetics.[8]
 - Incubate for 1 hour at room temperature.
- · Purification and Characterization:
 - Purify the final ADC using size-exclusion chromatography to remove any unreacted payload.



 Characterize the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation levels.

Protocol 3: In Vitro Cell Viability Assay

This protocol is a general method to assess the cytotoxic activity of the final ADC on a target cancer cell line.

Materials:

- Target cancer cell line (expressing the antigen for the mAb)
- Control cell line (antigen-negative)
- · Complete cell culture medium
- Final ADC, unconjugated mAb, and free payload
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
- · 96-well plates

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment:
 - Prepare serial dilutions of the final ADC, unconjugated mAb, and the free payload in complete culture medium.
 - Remove the old medium from the cells and add the treatment solutions.
 - Incubate the plate for 72-96 hours.
- Viability Assessment:



- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis:
 - Normalize the data to untreated control cells.
 - Plot the cell viability against the logarithm of the concentration and fit the data to a doseresponse curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation

The following tables summarize typical parameters and expected outcomes for the described experiments.

Table 1: Thiol-Maleimide Conjugation Parameters

Parameter	Condition	Purpose
Reaction Buffer	PBS, pH 7.0-7.5, with 1 mM EDTA	Maintains thiol reactivity and prevents metal-catalyzed oxidation.[10]
Temperature	4°C or Room Temperature (20- 25°C)	4°C for sensitive proteins; RT for faster kinetics.[14]
Incubation Time	1-2 hours (RT) or 8-16 hours (4°C)	To allow the reaction to proceed to completion.
Linker:Thiol Molar Ratio	5:1 to 10:1	A molar excess drives the reaction towards the product. [14]

Table 2: Characterization of ADC Constructs



Analysis Method	Parameter Measured	Typical Result
UV-Vis Spectroscopy	Protein Concentration & LAR/DAR	A280 for protein; payload absorbance for DAR.
RP-HPLC	Purity & LAR/DAR Distribution	Provides information on species with different DARs.
Size-Exclusion HPLC	Aggregation & Purity	Quantifies high molecular weight species (aggregates).
Mass Spectrometry	Exact Mass & DAR Confirmation	Confirms covalent modification and precise DAR.

Table 3: Example In Vitro Cytotoxicity Data

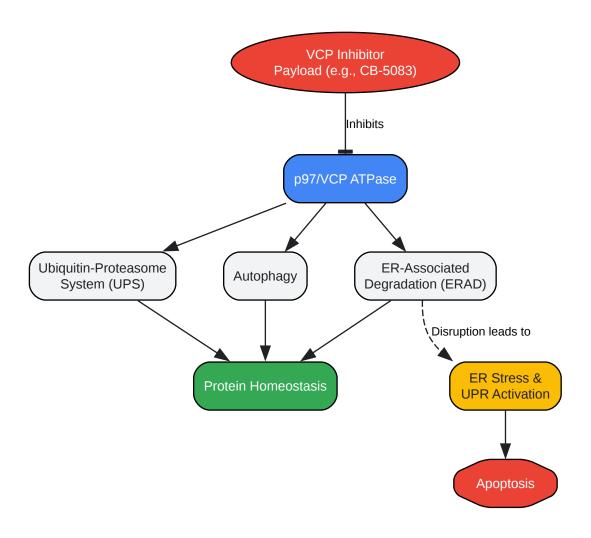
Compound	Target Cell Line IC50 (nM)	Control Cell Line IC50 (nM)
Final ADC	1.5	> 1000
Unconjugated mAb	> 1000	> 1000
Free Payload	0.1	0.2

VCP/p97 Signaling Pathway

While the "VCP" in the linker name refers to Val-Cit-PAB, it is important not to confuse this with Valosin-Containing Protein (p97/VCP), a key regulator of protein homeostasis.[15][16] Payloads used in ADCs often target fundamental cellular processes. For instance, if the payload were a VCP inhibitor like CB-5083, it would disrupt the ubiquitin-proteasome system (UPS) and autophagy, leading to an accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately apoptosis.[17][18]

A simplified diagram of the VCP/p97 pathway is shown below.





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Caption: Role of p97/VCP in protein homeostasis.

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Methodological & Application





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